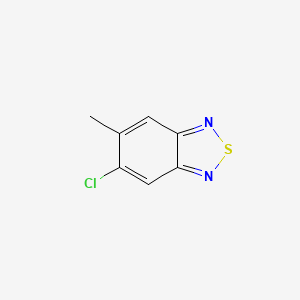

5-Chloro-6-methyl-2,1,3-benzothiadiazole

Descripción general

Descripción

5-Chloro-6-methyl-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C7H5ClN2S . It is a derivative of benzothiadiazole .

Synthesis Analysis

The synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole can be achieved from Benzo [C] [1,2,5]thiadiazole-5-boronic acid pinacol ester, 97% and Iodomethane . Another method involves the treatment of anilines with disulfur dichloride to give the intermediate 1,3,2-benzothiazathiolium salt, which is diazotised to complete the formation of a 1,2,3-benzothiadiazole .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methyl-2,1,3-benzothiadiazole consists of a benzene ring fused to a 1,2,3-thiadiazole . The average mass of the molecule is 184.646 Da, and the monoisotopic mass is 183.986191 Da .Aplicaciones Científicas De Investigación

Plant Response Modulation

5-Chloro-6-methyl-2,1,3-benzothiadiazole derivatives have been shown to affect plant responses. Parups (1973) demonstrated that a similar compound inhibited the uptake and translocation of auxin in plants, influenced bean hook opening, and reduced abscission of florets and epinastic responses. These findings indicate a potential role in plant growth regulation and stress response management (Parups, 1973).

Pharmacological Properties

A study on a structurally related compound, 5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole, highlighted its unique pharmacological profile. It was found to act as a centrally acting agent with myotonolytic properties, distinct from drugs like diazepam. It showed potential in reducing muscle rigidity and reflex muscle tone without significant sedative or neurochemical effects (Sayers, Bürki, & Eichenberger, 1980).

Synthesis and Chemical Properties

The synthesis of 5-chloro-6-methyl-2,1,3-benzothiadiazole derivatives and their chemical properties have been explored in various studies. For instance, Koch et al. (1990) studied the crystallography of a methylated derivative, revealing a novel metabolic pathway. This contributes to our understanding of the compound's structural and functional aspects (Koch, Boelsterli, Hirst, & Walkinshaw, 1990).

Propiedades

IUPAC Name |

5-chloro-6-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSWOYWPHUQGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381788 | |

| Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methyl-2,1,3-benzothiadiazole | |

CAS RN |

50636-02-7 | |

| Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

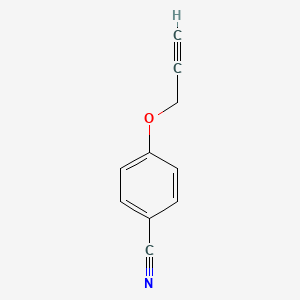

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

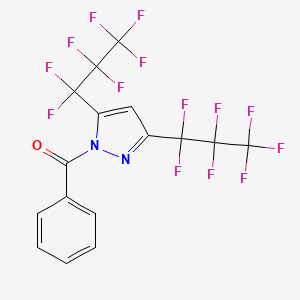

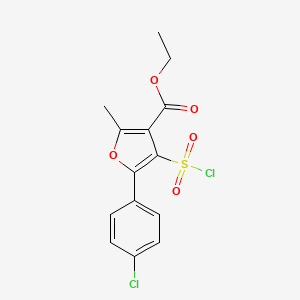

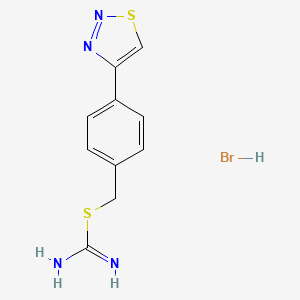

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620619.png)

![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)

![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)